molecular formula C13H15N3O2S B494956 N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 298215-22-2

N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B494956
CAS No.: 298215-22-2
M. Wt: 277.34g/mol
InChI Key: WDTYOZCMHMKVFM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetically designed small molecule recognized for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of EGFR signaling is a well-established driver in the pathogenesis of various cancers, making this receptor a critical therapeutic target . This compound functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking the autophosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are essential for cell proliferation, survival, and metastasis. Its primary research value lies in preclinical investigations of oncogenesis, particularly in models of non-small cell lung cancer (NSCLC) and breast cancer. Researchers utilize this inhibitor to elucidate the specific contributions of EGFR signaling to tumor growth and to explore mechanisms of resistance to targeted therapies . Furthermore, it serves as a valuable chemical tool for studying the complex network of receptor tyrosine kinase crosstalk and for developing novel combination treatment strategies aimed at overcoming compensatory pathways that lead to drug resistance.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-16-8-7-14-13(16)19-9-12(17)15-10-3-5-11(18-2)6-4-10/h3-8H,9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTYOZCMHMKVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Ring Formation

The 1-methyl-1H-imidazole moiety is typically synthesized via cyclocondensation reactions. Recent advances demonstrate the effectiveness of modified Debus-Radziszewski conditions using:

  • Glyoxal derivatives as carbonyl sources

  • Ammonium acetate as the nitrogen donor

  • Methylamine hydrochloride for N-methylation

A study on analogous structures achieved 78–85% yields by maintaining strict pH control (6.5–7.0) and reaction temperatures of 60–70°C for 4–6 hours. Microwave-assisted synthesis has reduced reaction times to 30–45 minutes with comparable yields.

Detailed Synthetic Pathways

Step 1: Synthesis of 1-Methyl-1H-imidazole-2-thiol

Reagents:

  • Methylglyoxal (40% aqueous solution)

  • Ammonium thiocyanate

  • Methylamine hydrochloride

Conditions:

  • Ethanol/water (3:1 v/v)

  • Reflux at 78°C for 8 hours

  • pH adjustment to 6.8–7.2 with acetic acid

Yield: 82–85%

Step 2: Preparation of 2-Bromo-N-(4-methoxyphenyl)acetamide

Reagents:

  • 4-Methoxyaniline

  • Bromoacetyl bromide

Conditions:

  • Dichloromethane solvent

  • 0–5°C temperature control

  • Triethylamine as acid scavenger

  • Stirring for 2 hours

Yield: 89–93%

Step 3: Coupling Reaction

Reagents:

  • 1-Methyl-1H-imidazole-2-thiol

  • 2-Bromo-N-(4-methoxyphenyl)acetamide

  • Potassium carbonate

Conditions:

  • DMF solvent

  • 85°C for 14 hours

  • Nitrogen atmosphere

Yield: 76–81%

Pathway B: One-Pot Methodology

Emerging research demonstrates the feasibility of a telescoped synthesis using:

Key Components:

  • Ethyl cyanoacetate

  • Ethyl glycinate hydrochloride

  • 4-Methoxyaniline

  • Methyl isocyanide

Reaction Parameters:

  • Neat conditions (solvent-free)

  • 70°C for 2 hours

  • Triethylamine catalysis

Mechanism:

  • Formation of imidazole intermediate via [3+2] cycloaddition

  • In situ thiolation using elemental sulfur

  • Simultaneous acetylation

Advantages:

  • 68% overall yield

  • Reduced purification steps

Reaction Optimization Data

Table 1: Solvent Effects on Coupling Reaction Yield

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK₂CO₃851481
DMSOCs₂CO₃901279
AcetonitrileDBU701868
THFK₃PO₄652457

Data compiled from

Table 2: Catalyst Screening in One-Pot Synthesis

CatalystYield (%)Purity (%)
Triethylamine6892
DMAP7289
Pyrrolidine6185
No catalyst3478

Source:

Purification and Characterization

Crystallization Techniques

  • Solvent pair: Ethyl acetate/hexanes (3:7 v/v)

  • Recovery: 89–92%

  • Purity: >98% (HPLC)

Spectroscopic Data

1H NMR (400 MHz, DMSO-d₆):

  • δ 3.72 (s, 3H, N-CH₃)

  • δ 3.79 (s, 3H, OCH₃)

  • δ 4.12 (s, 2H, SCH₂CO)

  • δ 6.85–7.32 (m, 4H, aromatic)

  • δ 7.45 (d, J=1.2 Hz, 2H, imidazole-H)

HRMS (ESI+):

  • m/z calculated for C₁₃H₁₅N₃O₂S [M+H]⁺: 294.0912

  • Found: 294.0908

Challenges and Solutions

Common Side Reactions

  • Over-alkylation: Controlled by:

    • Strict stoichiometry (1:1.05 ratio)

    • Low-temperature addition

  • Oxidation of thiol: Mitigated through:

    • Nitrogen sparging

    • Addition of 0.1% w/v ascorbic acid

Yield Optimization

Recent advances achieve 85–89% yields through:

  • Flow chemistry setups reducing reaction times

  • Ultrasound-assisted crystallization improving purity

Industrial-Scale Considerations

Cost Analysis

ComponentCost/kg ($)% of Total
4-Methoxyaniline12038
Bromoacetyl bromide45041
Solvents2512
Catalysts909

Environmental Impact

  • PMI (Process Mass Intensity): 23.4 kg/kg product

  • E-factor: 18.7 kg waste/kg product

  • Green chemistry improvements:

    • Solvent recycling (DMF recovery >85%)

    • Catalytic methylation replacing stoichiometric reagents

Emerging Methodologies

Biocatalytic Approaches

  • Imine reductases for stereochemical control

  • Thioesterase-mediated C-S bond formation

  • Current yields: 42–48% (needs optimization)

Photochemical Activation

  • UV-light mediated thiol-ene reactions

  • 30-minute reaction times

  • 73% yield (pilot scale)

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can participate in reduction reactions under specific conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer properties of N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, particularly its efficacy against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a comparative study, the compound was evaluated against several cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability, with IC50 values indicating strong cytotoxic effects. For instance, the compound exhibited an IC50 of 15 µM against MDA-MB-231 cells, which is comparable to established chemotherapeutic agents.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-23115Induction of apoptosis
A54920Cell cycle arrest
K562 (leukemia)12Inhibition of proliferation

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, particularly in conditions characterized by excessive inflammation such as rheumatoid arthritis and inflammatory bowel disease. The dual inhibition of pro-inflammatory cytokines makes it a candidate for further development.

Research Findings: Inhibition of Cytokine Release
In vitro studies demonstrated that this compound significantly reduced the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from activated macrophages. This suggests a potential role in managing inflammatory responses.

Cytokine Control Release (pg/mL) Compound Treatment Release (pg/mL)
TNF-α500150
IL-630080

Mechanistic Insights

The mechanisms underlying the anticancer and anti-inflammatory effects of this compound have been explored through various biochemical assays. The compound appears to modulate several signaling pathways, including those involving MAPK and NF-kB, which are crucial in regulating inflammation and cancer cell survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring or modifications to the imidazole moiety can significantly affect biological activity.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, including signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Key Structural Features

The target compound’s core structure consists of:

  • Acetamide backbone : Provides hydrogen-bonding capacity via the amide group.
  • 4-Methoxyphenyl substituent : Introduces electron-donating effects, enhancing solubility compared to halogenated analogs.

Comparative Analysis of Structural Analogs

The following table highlights structural analogs and their distinguishing features:

Compound Name Imidazole Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity Reference
N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide (Target) 1-methyl-1H-imidazol-2-yl 4-methoxyphenyl C₁₃H₁₅N₃O₂S 291.4 Not reported -
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide 1-(4-fluorophenyl)-1H-imidazol-2-yl 1-naphthyl C₁₉H₁₅FN₃OS 375.4 Not reported
N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl 4-chlorophenyl C₂₃H₁₆Cl₂N₄O₃S 499.4 Not reported
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl 4-ethylphenyl C₁₉H₂₀N₆S 372.5 Orco agonist

Substituent Effects on Properties and Activity

Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound may improve aqueous solubility compared to 4-chlorophenyl () or 4-fluorophenyl () analogs, which introduce electron-withdrawing effects.

Heterocyclic Modifications: Replacement of imidazole with triazole () alters hydrogen-bonding capacity and steric bulk, as seen in VUAA-1, which acts as an Orco agonist.

Sulfanyl vs. Sulfonyl Linkages :

  • Sulfanyl groups (-S-) in the target compound and analogs () differ from sulfonyl (-SO₂-) derivatives (), which are more polar and may exhibit distinct binding affinities.

Pharmacological Insights from Analogous Compounds

  • Anticancer Activity: Phenoxy acetamide derivatives with sulfonyl-quinazoline moieties () show potent activity against HCT-1 and MCF-7 cell lines, suggesting that structural optimization of the target compound’s imidazole-sulfanyl group could yield similar outcomes.
  • Orco Agonism : VUAA-1 and OLC-12 () demonstrate that sulfanyl acetamides with triazole heterocycles can modulate insect olfactory receptors, highlighting the scaffold’s versatility.

Biological Activity

N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C14H16N4O2S
  • Molecular Weight : 302.36 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity

This compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-725.72 ± 3.95Induction of apoptosis via DNA fragmentation
HT-2920.5 ± 4.0Inhibition of DNA synthesis

Research indicates that the compound accelerates apoptosis in cancer cells, suggesting a potential mechanism involving the activation of apoptotic pathways .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various bacterial strains, particularly:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli200 µg/mL
Mycobacterium tuberculosis0.625 µg/mL

These findings indicate that this compound may be effective in treating infections caused by resistant strains .

3. Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes:

EnzymeIC50 (µM)
COX-125.91 ± 0.77
COX-23.11 ± 0.41

This activity indicates a possible role for the compound in managing inflammatory conditions .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to increased cell death.
  • Enzyme Inhibition : Its ability to inhibit COX enzymes suggests a mechanism for reducing inflammation and pain.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis may contribute to its antimicrobial properties.

Case Studies

A notable case study involved the administration of this compound in a murine model bearing human tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the synthetic routes for preparing N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide?

  • Methodological Answer : The synthesis typically involves sequential steps:

Imidazole ring formation : Cyclization of precursors like glyoxal derivatives with ammonium acetate under acidic conditions .

Sulfanyl linkage introduction : Reaction of the imidazole intermediate with a thiol-containing compound (e.g., mercaptoacetic acid) via nucleophilic substitution .

Acetamide coupling : Amidation of the sulfanyl intermediate with 4-methoxyaniline using coupling agents like EDC/HOBt in DMF .
Key challenges include optimizing reaction temperatures (60–100°C) and ensuring anhydrous conditions to prevent hydrolysis of intermediates.

Q. How is the compound characterized analytically to confirm its structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, imidazole protons at δ 7.1–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 332.1) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-O of methoxy group) .
  • HPLC : Purity >95% is achieved via reverse-phase chromatography using acetonitrile/water gradients .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Antimicrobial assays : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values 8–32 µg/mL), with activity linked to the sulfanyl-imidazole moiety disrupting cell membranes .
  • In vitro cytotoxicity : Evaluated against cancer cell lines (e.g., MCF-7) using MTT assays, showing IC50_{50} values ~20 µM. Activity may involve imidazole-mediated inhibition of kinases or tubulin polymerization .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Methodological Answer :

  • Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) improves sulfanyl linkage formation efficiency by 15–20% .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require strict moisture control to avoid hydrolysis .
  • Purification : Flash chromatography with silica gel (hexane:ethyl acetate, 3:1) removes unreacted 4-methoxyaniline, confirmed by TLC monitoring .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer :

  • Dose-response reevaluation : Reproduce assays across multiple cell lines (e.g., HEK-293 vs. HeLa) to identify cell-type-specific effects .
  • Target identification : Use affinity chromatography or pull-down assays to isolate binding proteins (e.g., kinases) .
  • Metabolite profiling : LC-MS/MS analysis identifies active metabolites that may contribute to observed discrepancies .

Q. What strategies are used to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogenated (Cl, F) or alkylated phenyl groups to assess impact on lipophilicity and bioactivity .
  • Imidazole modifications : Replace the 1-methyl group with bulkier substituents (e.g., benzyl) to probe steric effects on target binding .
  • Computational docking : Molecular dynamics simulations predict interactions with enzymes like COX-2 or EGFR, guiding SAR .

Q. What methodologies assess metabolic stability and toxicity?

  • Methodological Answer :

  • Microsomal stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS. Low stability (<30 min) suggests need for prodrug approaches .
  • Ames test : Screen for mutagenicity using S. typhimurium TA98/TA100 strains .
  • In vivo toxicity : Acute toxicity studies in rodents (LD50_{50} determination) and histopathological analysis of liver/kidney tissues .

Q. How does the compound’s reactivity influence its applications in medicinal chemistry?

  • Methodological Answer :

  • Oxidation susceptibility : The sulfanyl group oxidizes to sulfoxide/sulfone derivatives under mild conditions (H2 _2O2_2, 25°C), altering bioactivity .
  • Nucleophilic substitution : Methoxy group participates in demethylation reactions under acidic conditions, requiring stabilization via formulation (e.g., salt forms) .

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